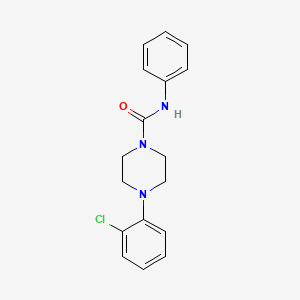
N-4-morpholinyl-4-phenylbutanamide
Overview
Description
N-4-morpholinyl-4-phenylbutanamide, also known as MPB, is a chemical compound that belongs to the family of amides. MPB is a synthetic compound that has been used in various scientific research studies due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-4-morpholinyl-4-phenylbutanamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in the human body. This compound has been shown to interact with the sigma-1 receptor, which is involved in the regulation of calcium signaling and stress response. This compound has also been shown to inhibit the activity of acetylcholinesterase, leading to an increase in the levels of acetylcholine in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in the human body. This compound has been shown to increase the levels of acetylcholine in the brain, which has been linked to improved cognitive function. This compound has also been shown to have neuroprotective effects through its interaction with the sigma-1 receptor.
Advantages and Limitations for Lab Experiments
N-4-morpholinyl-4-phenylbutanamide has several advantages for lab experiments, including its ability to modulate the activity of enzymes and receptors in the human body. This compound has been used in various scientific research studies to study the effects of acetylcholine on cognitive function and the potential treatment of neurodegenerative diseases. However, this compound has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for the study of N-4-morpholinyl-4-phenylbutanamide. This compound has shown potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's, and further research is needed to fully understand its mechanism of action and potential therapeutic benefits. This compound may also have applications in the field of cognitive enhancement and the treatment of other neurological disorders. Further research is needed to fully explore the potential of this compound in these areas.
Scientific Research Applications
N-4-morpholinyl-4-phenylbutanamide has been used in various scientific research studies due to its ability to modulate the activity of certain enzymes and receptors in the human body. This compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to an increase in the levels of acetylcholine in the brain, which has been linked to improved cognitive function.
This compound has also been shown to bind to the sigma-1 receptor, a protein that is involved in various cellular processes such as calcium signaling and stress response. The binding of this compound to the sigma-1 receptor has been linked to neuroprotective effects and has been studied as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
N-morpholin-4-yl-4-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c17-14(15-16-9-11-18-12-10-16)8-4-7-13-5-2-1-3-6-13/h1-3,5-6H,4,7-12H2,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVJZOBTYXOPSBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1NC(=O)CCCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 5-{[(4-chlorophenyl)amino]carbonyl}-4-methyl-2-{[(5-methyl-3-isoxazolyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B4180035.png)

![1-[(2-chloro-4-fluorophenoxy)acetyl]piperidine](/img/structure/B4180041.png)

![5-(3,4-dimethylphenyl)-N-(4,6-dimethyl-2-pyrimidinyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4180058.png)

![N-[3-(aminocarbonyl)-5-benzyl-2-thienyl]tetrahydro-2-furancarboxamide](/img/structure/B4180069.png)

![3-{[4-(2-chlorophenyl)-1-piperazinyl]carbonyl}-7-(1-methylethylidene)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4180083.png)
![1-{4-[4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B4180099.png)
![3-chloro-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B4180106.png)
![3,5-dimethyl-N-[1-(tetrahydro-2-furanyl)ethyl]-4-isoxazolecarboxamide](/img/structure/B4180135.png)
![2,2-dichloro-N-[3-(1H-imidazol-1-yl)propyl]-1-methylcyclopropanecarboxamide](/img/structure/B4180143.png)
